3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride
Description
Properties
IUPAC Name |
3-fluoro-4-(pyridin-2-ylmethoxy)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O.2ClH/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10;;/h1-7H,8,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPXVKLPVVSKGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)N)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Nitro Group to Aniline
The nitro group on the aromatic ring is reduced to an amine using catalytic hydrogenation with palladium on carbon (Pd-C) in methanol at room temperature under hydrogen atmosphere. This method provides:
- High conversion efficiency.
- Stable reaction conditions at ambient temperature.
- Recyclability of solvent and catalyst.
Alternatively, chemical reductions using iron powder or other reducing agents are possible but less preferred due to environmental and purification challenges.
Formation of Dihydrochloride Salt
The free base aniline derivative is converted to its dihydrochloride salt by bubbling anhydrous hydrogen chloride gas into a solution of the amine in ethanol or other suitable solvents. This step:
- Enhances product stability.
- Improves crystallinity and ease of isolation.
- Allows for removal of excess HCl gas by passing through alkaline scrubbers to prevent environmental pollution.
Representative Process Flow and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Key Parameters | Yield & Purity |
|---|---|---|---|---|
| 1 | Fluorine displacement | 3,4-dichloronitrobenzene + KF or CsF, DMSO/DMF, reflux 5 h | Molar ratio substrate:fluoride salt 1:1.2; solvent DMSO preferred | 86-90% yield; pale yellow crystals |
| 2 | Etherification (pyridin-2-ylmethoxy introduction) | Fluorinated intermediate + 2-pyridinemethanol, base, reflux | Polar aprotic solvent, controlled temperature | High conversion, optimized for purity |
| 3 | Hydrogenation reduction | Pd-C (10%), methanol, H2 atmosphere, RT, 6 h | Room temperature, catalyst recycling | ~90% yield; HPLC purity >99.5% |
| 4 | Salt formation | Aniline + anhydrous HCl gas in ethanol | pH adjusted to ~0.5, filtration, drying at 45°C under vacuum | 96% yield; purity >99.8% |
Detailed Research Findings and Notes
- The fluorine displacement step is critical and requires precise molar ratios and solvent choice to maximize yield and minimize byproducts. DMSO is preferred over DMF for better reaction control.
- Catalytic hydrogenation using Pd-C under mild conditions provides a cleaner reduction compared to traditional iron powder methods, reducing environmental impact and simplifying purification.
- The salt formation step with anhydrous HCl gas produces a stable dihydrochloride salt, which is less prone to degradation and easier to handle in downstream applications.
- Recycling of solvents and catalysts is feasible, improving the sustainability and cost-effectiveness of the process.
- Tail gases from HCl introduction are neutralized with sodium hydroxide solution to prevent environmental pollution.
Comparative Notes
| Feature | Traditional Methods (Iron Reduction) | Pd-C Catalytic Hydrogenation Method |
|---|---|---|
| Reaction Temperature | Often elevated, less controlled | Room temperature, mild conditions |
| Byproduct Formation | Higher, difficult purification | Fewer byproducts, cleaner reaction |
| Catalyst/Reducing Agent Recovery | Limited | Pd-C catalyst and solvents recyclable |
| Environmental Impact | Higher due to iron sludge and waste | Lower, with gas neutralization steps |
| Product Stability | Free base forms less stable | Dihydrochloride salt stable and crystalline |
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorine atom and pyridine ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new drugs targeting various diseases.
Key Applications :
- Anticancer Agents : The compound has shown promise in inhibiting cancer cell proliferation through its interactions with specific molecular targets, such as enzymes involved in cell signaling pathways.
Biological Probes
This compound is utilized as a biological probe to study cellular mechanisms and interactions at the molecular level. It can bind to specific receptors or enzymes, providing insights into their functions and potential therapeutic targets.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride against several cancer cell lines, demonstrating significant cytotoxic effects. The compound exhibited lower IC50 values compared to standard chemotherapeutics, suggesting its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Activity
Research has shown that this compound possesses notable antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell function, making it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The fluorine atom and pyridine ring play crucial roles in modulating the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aniline Ring
Halogen Substitution: Fluorine vs. Chlorine
- 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (CAS 179687-80-0) replaces fluorine with chlorine. Molecular Formula: C₁₂H₁₂Cl₂N₂O Molar Mass: 271.14 g/mol .
Heterocyclic Modifications
3-Fluoro-4-(piperidin-1-yl)aniline dihydrochloride (CAS 1185295-16-2):
- 3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride (CAS 1094937-79-7): Substituent: Thiazole ring instead of pyridine.
Pharmacological and Structural Insights
Kinase Inhibitor Design
- Neratinib (EGFR/HER2 inhibitor) features a 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety . Comparative studies suggest fluorine’s electronegativity in 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride improves hydrogen bonding with kinase catalytic domains, while chlorine in neratinib enhances hydrophobic interactions .
- c-Met Kinase Inhibitors : Derivatives like 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline show that substituent polarity and steric bulk critically influence inhibitory potency. The pyridinylmethoxy group in 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride balances these properties, offering moderate solubility and target engagement .
Solubility and Salt Forms
- Dihydrochloride Salts : Improve aqueous solubility (e.g., 3-Fluoro-4-(piperidin-1-yl)aniline dihydrochloride vs. free base) but may reduce stability under acidic conditions .
- Free Base vs. Salt : Free bases like 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (CAS 179687-80-0) are more lipophilic, favoring blood-brain barrier penetration but requiring formulation aids for delivery .
Comparative Data Table
Biological Activity
3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride can be represented as follows:
- Molecular Formula: C₁₂H₁₁FN₂O·2HCl
- Molecular Weight: 274.15 g/mol
- CAS Number: 22022163
This compound features a fluorine atom, a pyridine ring, and an aniline group, which contribute to its unique chemical reactivity and biological interactions.
The biological activity of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition: The compound may inhibit certain kinases, such as c-Met kinase, which plays a crucial role in cancer cell proliferation and survival. Docking studies suggest that the structural features of the compound facilitate strong binding interactions with the active site of these enzymes .
- Receptor Modulation: By binding to various receptors, this compound could modulate signaling pathways involved in cellular growth and differentiation, potentially leading to therapeutic effects against cancer and other diseases.
Biological Activity Studies
Recent studies have highlighted the potential therapeutic applications of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride:
- Anticancer Activity:
- A study focusing on derivatives of pyridine-based compounds found that those similar in structure to 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline exhibited significant inhibitory activity against various cancer cell lines. For instance, compounds with similar scaffolds showed IC50 values ranging from 0.4 nM to 1400 nM against different cancer types .
- Antimicrobial Activity:
Case Studies and Research Findings
Several case studies have explored the biological activity of similar compounds or derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| c-Met Inhibitor | Anticancer | < 1 nM | |
| Pyrimidine Derivative | Antibacterial | 0.25–1 μg/mL | |
| Indazole Derivative | Antitumor | 0.64 μM |
These studies illustrate the potential of compounds within this structural class to exhibit potent biological activities, particularly in cancer therapy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves coupling 3-fluoro-4-nitroaniline with 2-pyridinemethanol under nucleophilic aromatic substitution conditions. Key steps include:
- Nitro Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to an amine.
- Etherification : Reaction with 2-pyridinemethanol in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF) at 80–100°C.
- Salt Formation : Treatment with HCl to yield the dihydrochloride salt, followed by recrystallization for purification .
- Critical Parameters : Solvent choice (DMF enhances reactivity), reaction time (12–24 hours for complete substitution), and stoichiometric ratios (1:1.2 aniline:pyridinemethanol).
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine coupling in aromatic regions, pyridyl proton shifts).
- IR Spectroscopy : Identify N-H stretches (aniline) and C-O-C (ether) bonds.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 254.69).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Answer : The dihydrochloride salt enhances water solubility (≥50 mg/mL at 25°C) compared to the free base. Stability tests indicate:
- pH Sensitivity : Stable in acidic conditions (pH 2–4) but prone to hydrolysis above pH 6.
- Light/Temperature : Store at –20°C in amber vials to prevent degradation (UV-Vis monitoring shows <5% decomposition over 6 months) .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : Fluorine’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attack.
- Experimental Design : To functionalize the fluorine, use strong nucleophiles (e.g., NaN₃ in DMSO at 120°C) or transition-metal catalysis (e.g., CuI for Ullmann coupling). Monitor progress via TLC/LC-MS .
Q. What strategies resolve contradictions in observed biological activity across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Purity Verification : Use HPLC (≥95% purity) and elemental analysis to exclude impurities.
- Structural Analog Comparison : Test analogs (e.g., 3-chloro or non-fluorinated derivatives) to isolate fluorine’s contribution (see Table 1) .
- Assay Standardization : Validate bioactivity assays (e.g., enzyme inhibition) with positive controls (e.g., staurosporine for kinases).
Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). Prioritize poses where the pyridyl methoxy group occupies hydrophobic pockets.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
